molecular formula C4H14N4O4S2 B14292787 1,2-Bis[methyl(sulfamoyl)amino]ethane CAS No. 116528-07-5

1,2-Bis[methyl(sulfamoyl)amino]ethane

Cat. No.: B14292787
CAS No.: 116528-07-5
M. Wt: 246.3 g/mol
InChI Key: YZDQGPHZMMYHPF-UHFFFAOYSA-N
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Description

1,2-Bis[methyl(sulfamoyl)amino]ethane is an organic compound characterized by the presence of two sulfamoyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[methyl(sulfamoyl)amino]ethane typically involves the reaction of ethylene diamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[methyl(sulfamoyl)amino]ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl groups into amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethane derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

1,2-Bis[methyl(sulfamoyl)amino]ethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Bis[methyl(sulfamoyl)amino]ethane involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the inhibition of carbonic anhydrase, where the compound binds to the zinc ion in the active site, preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(sulfamoyl)ethane
  • 1,2-Bis(ethylsulfamoyl)amino]ethane
  • 1,2-Bis(propylsulfamoyl)amino]ethane

Uniqueness

1,2-Bis[methyl(sulfamoyl)amino]ethane is unique due to the presence of methyl groups on the sulfamoyl moieties, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potency as an enzyme inhibitor compared to similar compounds without the methyl groups.

Properties

CAS No.

116528-07-5

Molecular Formula

C4H14N4O4S2

Molecular Weight

246.3 g/mol

IUPAC Name

1,2-bis[methyl(sulfamoyl)amino]ethane

InChI

InChI=1S/C4H14N4O4S2/c1-7(13(5,9)10)3-4-8(2)14(6,11)12/h3-4H2,1-2H3,(H2,5,9,10)(H2,6,11,12)

InChI Key

YZDQGPHZMMYHPF-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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